molecular formula C3H3Cl2F3O2 B1306089 3,3-Dichloro-1,1,1-trifluoroacetone hydrate CAS No. 1049731-87-4

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

Cat. No.: B1306089
CAS No.: 1049731-87-4
M. Wt: 198.95 g/mol
InChI Key: MLEKWOQVHQYTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safety and Hazards

The compound is labeled as an irritant . Safety precautions include avoiding inhalation, contact with skin or eyes, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate typically involves the reaction of 3,3-Dichloro-1,1,1-trifluoroacetone with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form. The reaction can be represented as follows:

C3H3Cl2F3O+H2OC3H3Cl2F3O2\text{C3H3Cl2F3O} + \text{H2O} \rightarrow \text{C3H3Cl2F3O2} C3H3Cl2F3O+H2O→C3H3Cl2F3O2

The reaction is usually conducted at room temperature and may require a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often subjected to purification steps such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1-trifluoroacetone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dichloro-1,1,1-trifluoroacetone hydrate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-1,1,1-trifluoroacetone
  • 1,1-Dichloro-3,3,3-trifluoroacetone
  • 1,1-Dibromo-3,3,3-trifluoroacetone

Uniqueness

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is unique due to its hydrate form, which imparts different physical and chemical properties compared to its anhydrous counterpart. The presence of water molecules in the hydrate form can influence its reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEKWOQVHQYTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381236
Record name 3,3-Dichloro-1,1,1-trifluoroacetone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-87-4
Record name 3,3-Dichloro-1,1,1-trifluoroacetone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.